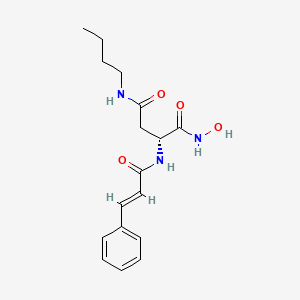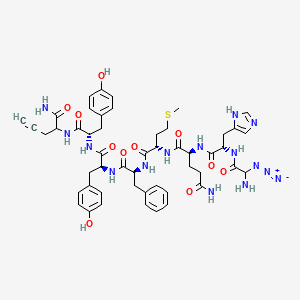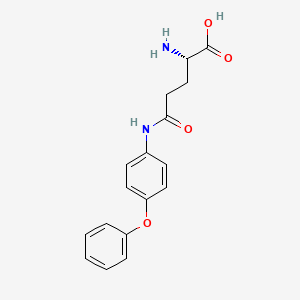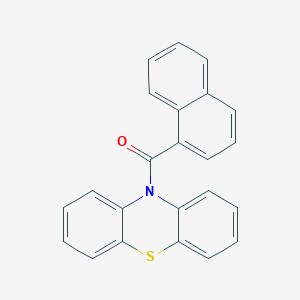![molecular formula C66H107N21O13 B10851608 N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)
N-allyl[D-Pro-10]Dyn A-(1-11)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl[D-Pro-10]Dyn A-(1-11) is a synthetic analog of the endogenous opioid peptide dynorphin A. This compound is specifically modified at the 10th position with D-proline and has an N-allyl group attached. It is known for its high affinity towards kappa opioid receptors, making it a significant compound in opioid receptor research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl[D-Pro-10]Dyn A-(1-11) involves several steps, starting from the linear peptide synthesis of dynorphin A-(1-11). The key steps include the incorporation of D-proline at the 10th position and the subsequent N-allylation. The N-allylation can be achieved using allyl bromide in the presence of a base such as sodium hydride . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for N-allyl[D-Pro-10]Dyn A-(1-11) are not well-documented, the general approach would involve large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used for the production of peptides, including modifications like D-proline incorporation and N-allylation. The process would involve automated peptide synthesizers and purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-allyl[D-Pro-10]Dyn A-(1-11) can undergo various chemical reactions, including:
Substitution Reactions: The N-allyl group can participate in substitution reactions, particularly nucleophilic substitutions.
Oxidation and Reduction: The peptide backbone and side chains can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
N-allylation: Allyl bromide and sodium hydride in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution Reactions: Formation of various N-substituted derivatives.
Oxidation: Formation of oxidized peptide derivatives.
Reduction: Formation of reduced peptide derivatives.
Hydrolysis: Formation of smaller peptide fragments or amino acids.
Scientific Research Applications
N-allyl[D-Pro-10]Dyn A-(1-11) has several scientific research applications:
Chemistry: Used as a model compound to study peptide modifications and reactions.
Industry: Potential use in the development of new analgesics and other therapeutic agents.
Mechanism of Action
N-allyl[D-Pro-10]Dyn A-(1-11) exerts its effects primarily through its interaction with kappa opioid receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to analgesic and anti-inflammatory effects . The N-allyl group and the D-proline modification enhance its selectivity and affinity towards kappa opioid receptors, making it a potent ligand for these receptors .
Comparison with Similar Compounds
Similar Compounds
Dynorphin A-(1-11): The parent peptide without the N-allyl and D-proline modifications.
N-benzyl[D-Pro-10]Dyn A-(1-11): Another analog with a benzyl group instead of an allyl group.
N-cyclopropylmethyl[D-Pro-10]Dyn A-(1-11): An analog with a cyclopropylmethyl group.
Uniqueness
N-allyl[D-Pro-10]Dyn A-(1-11) is unique due to its specific modifications, which enhance its selectivity and affinity towards kappa opioid receptors. The N-allyl group provides a distinct interaction profile compared to other N-substituted analogs, making it a valuable compound for studying kappa opioid receptor pharmacology .
Properties
Molecular Formula |
C66H107N21O13 |
|---|---|
Molecular Weight |
1402.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H107N21O13/c1-6-29-74-48(35-42-24-26-43(88)27-25-42)55(91)79-37-52(89)78-38-53(90)80-50(36-41-17-9-8-10-18-41)59(95)85-49(34-39(3)4)58(94)82-44(20-13-30-75-64(68)69)56(92)81-45(21-14-31-76-65(70)71)57(93)86-54(40(5)7-2)61(97)83-46(22-15-32-77-66(72)73)62(98)87-33-16-23-51(87)60(96)84-47(63(99)100)19-11-12-28-67/h6,8-10,17-18,24-27,39-40,44-51,54,74,88H,1,7,11-16,19-23,28-38,67H2,2-5H3,(H,78,89)(H,79,91)(H,80,90)(H,81,92)(H,82,94)(H,83,97)(H,84,96)(H,85,95)(H,86,93)(H,99,100)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t40-,44-,45-,46-,47-,48-,49-,50-,51-,54-/m0/s1 |
InChI Key |
MKKPRLAUMQVIGT-QNKLTTAESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC=C |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)
![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)



![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)
![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)
![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)

![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)

![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)

